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Compound of Interest

Compound Name: GSK2018682

Cat. No.: B1672365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and
bioavailability of GSK2018682, a selective sphingosine-1-phosphate (S1P) receptor modulator.
The information is compiled from publicly available clinical trial data and publications.

Executive Summary

GSK2018682 is a selective agonist for the S1P1 and S1P5 receptors. Clinical studies in
healthy volunteers have demonstrated a linear relationship between dose and systemic
exposure, with a dose-independent half-life. The bioavailability of GSK2018682 is not
significantly affected by food or different formulations. As an S1P receptor modulator,
GSK2018682 induces a dose-dependent reduction in absolute lymphocyte count.

Pharmacokinetics

The pharmacokinetic profile of GSK2018682 has been evaluated in healthy volunteers through
single and repeat dose studies.

Single Ascending Dose (SAD) Studies

Single oral doses of GSK2018682 up to 24 mg were evaluated for safety, tolerability, and
pharmacokinetics.[1] A linear relationship between the administered dose and systemic
exposure (both Cmax and AUC) was observed.[1]
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Table 1: Summary of Single Dose Pharmacokinetic Parameters of GSK2018682 in Healthy

Volunteers
Dose Cmax (ng/mL) AUC (ng-h/mL) tmax (h) tz (h)
Data not publicl Data not publicl Data not publicl
Up to 24 mg P Y P Y P Y 44.9 - 63.3[1]

available available available

Note: Specific mean and standard deviation values for Cmax and AUC at each dose level are
not detailed in the primary publication's abstract. The half-life is presented as a range across
the doses studied.

Repeat Ascending Dose (RAD) Studies

Repeat oral doses of GSK2018682 up to 6 mg/day for 28 days were also studied.[1] The
pharmacokinetic parameters remained consistent with the single-dose findings, indicating no
significant accumulation beyond that predicted by the half-life.

Table 2: Summary of Repeat Dose Pharmacokinetic Parameters of GSK2018682 in Healthy

Volunteers
Dose Cmax,ss (ng/mL) AUCTt,ss (ng-h/mL) t% (h)
Data not publicly Data not publicly
Up to 6 mg/day ] ] 44.9 - 63.3[1]
available available

Note: Specific steady-state pharmacokinetic parameters are not detailed in the primary
publication's abstract.

Bioavailability and Effect of Food

A dedicated study was conducted to assess the bioavailability of different formulations of
GSK2018682 and the effect of food on its absorption.

Bioavailability of Different Formulations
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No significant differences were observed in the major pharmacokinetic parameters among
three different formulations of GSK2018682.[1] This suggests that the manufacturing process
and formulation excipients have a minimal impact on the drug's absorption and overall systemic
exposure.

Effect of Food

The administration of GSK2018682 with food did not result in any significant changes to the
major pharmacokinetic parameters when compared to administration in a fasted state.[1]
However, a reduction in the extent of bradycardia was noted when the drug was administered
in a fed state.[1]

Table 3: Effect of Food on the Bioavailability of GSK2018682 in Healthy Volunteers

Condition Relative Cmax Relative AUC

Fed vs. Fasted No significant difference[1] No significant difference[1]

Note: The primary publication states "no difference in major pharmacokinetic parameters”
without providing specific geometric mean ratios or confidence intervals.

Experimental Protocols

Detailed experimental protocols for the clinical studies of GSK2018682 are not publicly
available. However, based on standard practices for such trials, the following methodologies
were likely employed.

Pharmacokinetic Analysis

Blood Sampling: Venous blood samples were likely collected at pre-defined time points before
and after drug administration.

Bioanalytical Method: The concentration of GSK2018682 in plasma was likely determined
using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method, a standard for quantifying small molecules in biological matrices.
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Pharmacokinetic Analysis Workflow

Pharmacodynamic Analysis (Absolute Lymphocyte
Count)

Blood Sampling: Whole blood samples were collected to assess the pharmacodynamic effect

of GSK2018682 on circulating lymphocytes.

Cell Counting: Absolute lymphocyte counts were likely determined using flow cytometry, a
standard method for immunophenotyping and cell enumeration in clinical trials. This involves
staining whole blood with fluorescently labeled antibodies specific for lymphocyte cell surface
markers (e.g., CD3, CD4, CD8, CD19) and then analyzing the cells on a flow cytometer.
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Absolute Lymphocyte Count Workflow

Mechanism of Action: S1P Receptor Signhaling

GSK2018682 is an agonist of the S1P1 and S1P5 receptors. The binding of an agonist to the
S1P1 receptor on lymphocytes leads to the internalization of the receptor. This functional
antagonism prevents lymphocytes from egressing from the lymph nodes in response to the
natural S1P gradient, resulting in a reversible reduction of circulating lymphocytes.
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GSK2018682 Mechanism of Action

Conclusion

GSK2018682 exhibits a predictable pharmacokinetic profile with dose-proportional exposure

and a half-life that supports once-daily dosing. Its absorption is not significantly influenced by
food or the formulations tested. The primary pharmacodynamic effect of lymphocyte reduction
is consistent with its mechanism of action as an S1P1 receptor agonist. Further detailed data
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from the full study reports would be necessary for a more granular analysis of its
pharmacokinetic and bioavailability characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

